In photochemistry, HDDA undergoes rapid polymerization upon exposure to UV light in the presence of a photoinitiator. [, , , ] Various photoinitiators, including hexaarylbisimidazoles, diarylketones, and benzophenone derivatives, can be employed to facilitate this process. [, , , ] The efficiency of photopolymerization is influenced by the type and concentration of the photoinitiator, the intensity of UV light, and the reaction temperature. [, , , , ]
1,6-Hexanediol diacrylate is synthesized from two primary raw materials:
This compound falls under the category of diacrylates, which are characterized by having two acrylate groups that can participate in polymerization reactions.
The synthesis of 1,6-hexanediol diacrylate can be achieved through several methods, with direct esterification being one of the most common approaches. Below are detailed descriptions of two notable synthesis methods:
This method involves the following steps:
In this method:
The molecular structure of 1,6-hexanediol diacrylate can be represented as follows:
1,6-Hexanediol diacrylate participates in various chemical reactions primarily through its acrylate functionalities:
The mechanism of action for 1,6-hexanediol diacrylate during polymerization involves:
1,6-Hexanediol diacrylate has a wide range of applications across various industries:
1,6-Hexanediol Diacrylate (HDDA) is a bifunctional acrylate ester monomer that serves as a critical building block in polymer synthesis. Characterized by its low viscosity and high reactivity, this compound enables the formation of densely crosslinked networks in polymer matrices. Its molecular architecture—featuring two terminal acrylate groups connected by a hexamethylene spacer—confers unique physicochemical properties that are exploited in advanced material applications [3] [9].
HDDA’s molecular structure consists of a linear six-carbon aliphatic chain (n-hexylene group) flanked by two acrylate functionalities (systematic name: hexane-1,6-diyl di(prop-2-enoate)). This arrangement yields a symmetrical, non-aromatic molecule with the empirical formula C₁₂H₁₈O₄ and a molecular weight of 226.28 g/mol [3] [4].
Key physicochemical properties include:
Table 1: Physicochemical Properties of HDDA
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 226.28 g/mol | - |
Density | 1.01 g/cm³ | 25°C |
Viscosity | 5–10 mPa·s | 25°C |
Refractive Index | 1.455–1.458 | 20°C |
Water Solubility | <0.1 mg/mL | 18°C |
The hexamethylene spacer balances flexibility and hydrophobicity, enabling interchain mobility during polymerization while minimizing moisture sensitivity. This structural feature directly influences the mechanical properties of cured polymers, such as elasticity and abrasion resistance [3] [6].
Industrial production of HDDA primarily relies on acid-catalyzed esterification of 1,6-hexanediol with acrylic acid. Traditional methods employed homogeneous catalysts like p-toluenesulfonic acid or sulfuric acid (1.5–2 wt%), alongside polymerization inhibitors (hydroquinone; 500 ppm) and azeotropic solvents (cyclohexane, 16–65 wt%) to drive equilibrium toward ester formation [2] [5].
Conventional Process Limitations:
Modern Advancements:A paradigm shift occurred with solid superacid catalysts (e.g., sulfated zirconia), which circumvent wastewater generation. A patented method (CN106699553A) achieves 95% yield under optimized conditions:
Table 2: Catalyst Comparison for HDDA Synthesis
Catalyst Type | Yield | Reaction Time | Wastewater Generated |
---|---|---|---|
p-Toluenesulfonic acid | ≤85% | 4–6 hours | High (>1 ton/ton product) |
Strong acidic cation resin | 90% | 4 hours | Moderate |
Solid superacid | ≥95% | 9–11 hours | Negligible |
Post-reaction processing now omits neutralization: Unreacted acrylic acid is removed via solvent stripping under vacuum (−0.09 MPa), followed by filtration to recover reusable catalyst [2]. This innovation aligns with green chemistry principles by eliminating alkali consumption and reducing organic effluent load.
HDDA’s bifunctionality enables it to act as a crosslinking agent and reactive diluent in polymer systems. Each molecule incorporates two acrylate groups that participate in chain-growth polymerization, forming bridges between polymer chains. This architecture enhances three-dimensional network density, directly amplifying material properties [3] [6] [9].
Key Functions in Polymer Systems:
Table 3: Performance Metrics of HDDA in Polymer Applications
Application | Function | Performance Enhancement |
---|---|---|
UV Coatings | Crosslinker | 40% increase in abrasion resistance |
Structural Adhesives | Reactive diluent | 25% higher tensile strength vs. monofunctional acrylates |
Photopolymer Resins | Toughness modifier | Improved fracture energy (1.5× baseline) |
The hexamethylene chain provides segmental mobility during network formation, reducing internal stress in cured polymers. This contrasts with rigid crosslinkers (e.g., aromatic diacrylates), making HDDA preferable for applications requiring flexibility [3] [6]. Its low viscosity (5–10 mPa·s) further allows high loading without compromising processability, distinguishing it from higher-molecular-weight analogues like trimethylolpropane triacrylate [9].
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